![molecular formula C9H8ClN3O2 B071689 Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 187725-00-4](/img/structure/B71689.png)

Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Overview

Description

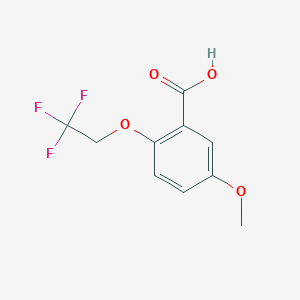

Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C9H8ClN3O2 . It is used in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis

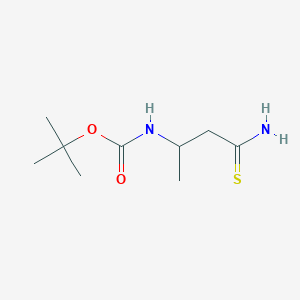

The molecular structure of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate consists of a pyrrolopyrimidine core with a chlorine atom at the 4-position and an ethyl ester at the 6-position .Chemical Reactions Analysis

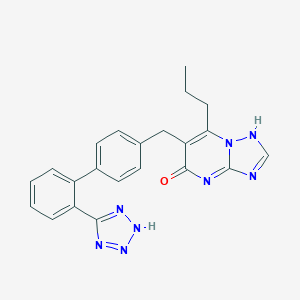

The compound is used as a building block in the synthesis of various pharmaceutical compounds, including Janus kinase (JAK) inhibitors . These inhibitors interfere with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division and death and in tumor formation processes .Physical And Chemical Properties Analysis

The compound has a molecular weight of 225.63 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 and a topological polar surface area of 67.9 Ų .Scientific Research Applications

Synthesis of Janus Kinase (JAK) Inhibitors

Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is used as a building block in the synthesis of many JAK inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division, death, and tumor formation processes .

Treatment of Cancer

Several JAK inhibitors, which have a common pyrrolo[2,3-d]pyrimidine core, have been approved by the FDA for the treatment of cancer . These inhibitors interfere with the JAK-STAT signaling pathway, disrupting the chemical signal transfer from the outside into the cell nucleus, which may lead to a variety of diseases affecting the immune system .

Treatment of Inflammatory Diseases

JAK inhibitors have therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others . The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a common feature in these inhibitors .

Anticancer Research

Newly synthesized pyrrolo[2,3-d]pyrimidine derivatives, including Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, have shown promising in vitro anticancer activity . These compounds were tested against seven selected human cancer cell lines .

Molecular Docking Studies

Molecular docking studies have confirmed the promising binding affinities of certain pyrrolo[2,3-d]pyrimidine derivatives against Bcl2 anti-apoptotic protein . This protein plays a crucial role in the regulation of cell death, and its inhibition can lead to the induction of apoptosis, a form of programmed cell death .

Gene Expression Studies

Pyrrolo[2,3-d]pyrimidine derivatives have been found to affect the expression of several genes involved in cell death and survival . For example, P53, BAX, DR4 and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in cells treated with these compounds .

Cell Cycle Studies

Certain pyrrolo[2,3-d]pyrimidine derivatives have been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . This can lead to the inhibition of cell proliferation and the induction of cell death .

DNA Fragmentation Studies

Pyrrolo[2,3-d]pyrimidine derivatives have been found to increase the percentage of fragmented DNA in treated cells . This is a hallmark of apoptosis, indicating that these compounds can induce programmed cell death .

Mechanism of Action

Target of Action

It’s known that pyrrolo[2,3-d]pyrimidine derivatives can potentially target multiple kinases

Mode of Action

Chemically, 4-chloro-7h-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions .

Biochemical Pathways

It’s known that pyrrolo[2,3-d]pyrimidine derivatives can potentially affect multiple kinase-related pathways .

Pharmacokinetics

The compound has a predicted boiling point of 3561±520 °C and a density of 153±01 g/cm3 . These properties may influence its bioavailability.

Result of Action

It’s known that pyrrolo[2,3-d]pyrimidine derivatives can potentially induce apoptosis .

Action Environment

Under normal temperature and humidity conditions, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine exhibits stability. It may decompose in the presence of strong acids or alkalis . Thus, environmental factors such as temperature, humidity, and pH can influence the compound’s action, efficacy, and stability.

Future Directions

properties

IUPAC Name |

ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-5-7(10)11-4-12-8(5)13-6/h3-4H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVGJDTURCUCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611746 | |

| Record name | Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |

CAS RN |

187725-00-4 | |

| Record name | Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

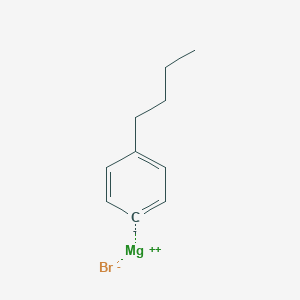

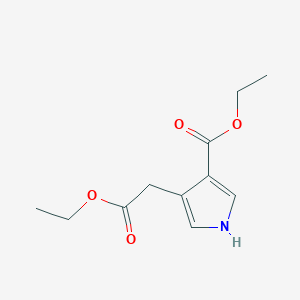

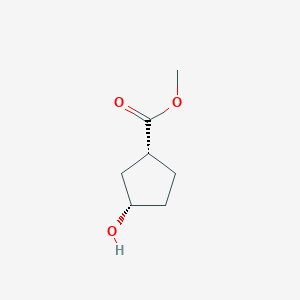

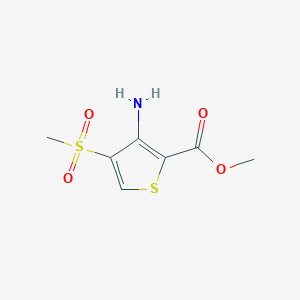

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate](/img/structure/B71625.png)

![(2S)-2-{(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}-3-methylbutanoic acid](/img/structure/B71627.png)

![Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71629.png)

![6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol](/img/structure/B71633.png)